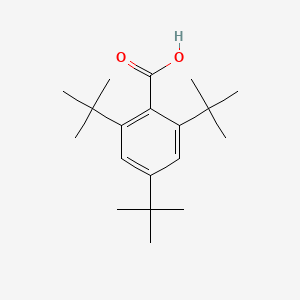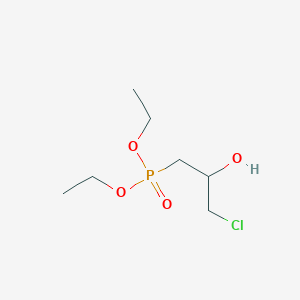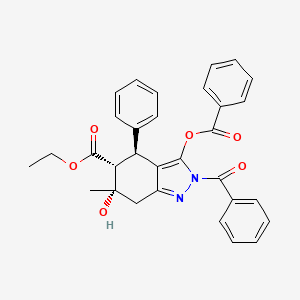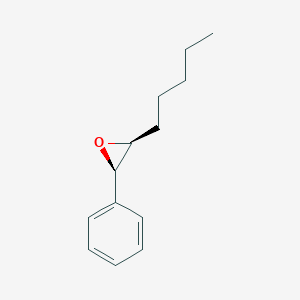![molecular formula C7H16NO3P B14486482 Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]- CAS No. 65810-04-0](/img/structure/B14486482.png)
Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(azepan-1-ylmethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (azepan-1-ylmethyl)phosphonic acid typically involves the reaction of azepane with a phosphonic acid derivative. One common method is the reaction of azepane with diethyl phosphite under controlled conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (azepan-1-ylmethyl)phosphonic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(azepan-1-ylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the azepane ring or the phosphonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction could produce phosphonic acid derivatives with modified azepane rings.
Aplicaciones Científicas De Investigación
(azepan-1-ylmethyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphonic acid groups.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of (azepan-1-ylmethyl)phosphonic acid involves its interaction with molecular targets that recognize the phosphonic acid group. This interaction can inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with biological activity.
Fosfomycin: A well-known antibacterial agent that contains a phosphonic acid group.
Azepane derivatives: Compounds with similar azepane rings but different functional groups.
Uniqueness
(azepan-1-ylmethyl)phosphonic acid is unique due to the combination of the azepane ring and the phosphonic acid group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
65810-04-0 |
|---|---|
Fórmula molecular |
C7H16NO3P |
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
azepan-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c9-12(10,11)7-8-5-3-1-2-4-6-8/h1-7H2,(H2,9,10,11) |
Clave InChI |
NTHGSJJDTIDTIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phenylphosphanium](/img/structure/B14486400.png)
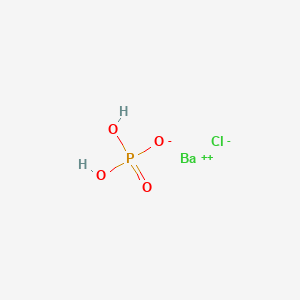
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)

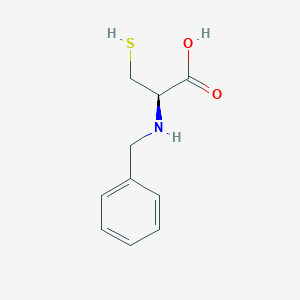
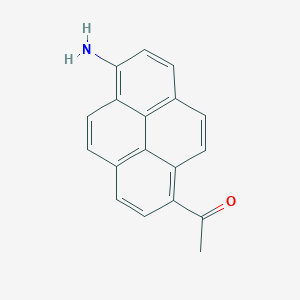
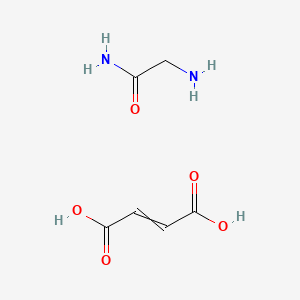
![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
